molecular formula C11H8ClN5 B11866429 9-(2-Chlorophenyl)-9h-purin-6-amine CAS No. 5444-41-7

9-(2-Chlorophenyl)-9h-purin-6-amine

Cat. No.: B11866429
CAS No.: 5444-41-7
M. Wt: 245.67 g/mol
InChI Key: YTUAOUMIGDCTDB-UHFFFAOYSA-N
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Description

9-(2-Chlorophenyl)-9h-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chlorophenyl)-9h-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 2-chlorophenylamine.

    Nucleophilic Substitution: The purine derivative undergoes nucleophilic substitution with 2-chlorophenylamine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-120°C) to facilitate the substitution process.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and scalability.

    Optimization: Optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.

    Purification: Employing large-scale purification techniques like crystallization, distillation, or industrial chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chlorophenyl)-9h-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles or nucleophiles in the presence of suitable catalysts or bases.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

9-(2-Chlorophenyl)-9h-purin-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2-Chlorophenyl)-9h-purin-6-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, affecting their function.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-9h-purin-6-amine: Similar structure but lacks the chlorine atom, leading to different chemical properties.

    9-(2-Bromophenyl)-9h-purin-6-amine: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    9-(2-Fluorophenyl)-9h-purin-6-amine: Contains a fluorine atom, which can influence its pharmacokinetic properties.

Uniqueness

The presence of the 2-chlorophenyl group in 9-(2-Chlorophenyl)-9h-purin-6-amine imparts unique chemical and biological properties, making it distinct from its analogs. This substitution can enhance its binding affinity to specific targets and alter its reactivity in chemical reactions.

Properties

CAS No.

5444-41-7

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

9-(2-chlorophenyl)purin-6-amine

InChI

InChI=1S/C11H8ClN5/c12-7-3-1-2-4-8(7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H,(H2,13,14,15)

InChI Key

YTUAOUMIGDCTDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC3=C(N=CN=C32)N)Cl

Origin of Product

United States

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